(S)-2-Aminoundecanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

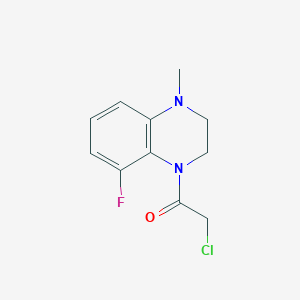

Übersicht

Beschreibung

(S)-2-Aminoundecanoic acid, also known as (S)-2-AUA, is a naturally occurring amino acid that is found in the seeds of the leguminous plant, Lupinus angustifolius. It is a non-proteinogenic amino acid, which means that it is not used in the synthesis of proteins. However, (S)-2-AUA has been found to have a number of interesting properties that make it a valuable compound for scientific research.

Wissenschaftliche Forschungsanwendungen

Enhancing Antimicrobial Peptide Activity

(S)-2-Aminoundecanoic acid has been shown to improve the biological activity of antimicrobial peptides. Specifically, incorporating this amino acid into the peptide sequence of anoplin significantly increased its activity against Escherichia coli and Staphylococcus aureus. This modification not only enhanced the antimicrobial properties but also retained selectivity towards microbial membranes (Slootweg et al., 2013).

Solubility Control in Carbon Nanotubes

(S)-2-Aminoundecanoic acid has been used to modify the solubility of carboxylic acid-functionalized single-wall carbon nanotubes (SWNTs). By varying the length of the hydrocarbon side chain, the solubility of these SWNTs in water over a range of pH levels was effectively controlled. This underscores the versatility of (S)-2-aminoundecanoic acid in nanotechnological applications (Zeng et al., 2005).

Applications in Ultrathin Film Technology

The compound has been used in the development of ultrathin films composed of titanium dioxide nanoparticles and polyallylamine hydrochloride. These films, which incorporate 11-aminoundecanoic acid, have been characterized for their optical and electrical properties, demonstrating potential applications in advanced material sciences (Cassagneau et al., 2000).

Biodegradable Polyesteramide Synthesis

(S)-2-Aminoundecanoic acid plays a crucial role in the synthesis of biodegradable polyesteramides. When combined with ε-caprolactone, it contributes to the creation of copolymers with varied melting temperatures and thermal degradation properties, which are important for the development of environmentally-friendly materials (Qian et al., 2003).

Corrosion Inhibition

This compound has also demonstrated effectiveness as an inhibitor of general corrosion in carbon steel, particularly in hydrochloric acid environments. Its ability to adsorb onto steel surfaces and form a protective layer illustrates its potential in industrial applications, especially in the prevention of metal degradation (Ghareba et al., 2015).

Bio-based Polyamide Synthesis

(S)-2-Aminoundecanoic acid is instrumental in the synthesis of bio-based polyamide 11, a technopolymer derived from castor oil. Its use in creating star-shaped polyamide structures affects the rheological behavior of the synthesized samples, indicating its significance in modifying material properties for various applications (Martino et al., 2014).

Hydrolytic Degradation of Polyesteramides

Further, the hydrolytic degradation behavior of biodegradable polyesteramide copolymers based on (S)-2-aminoundecanoic acid was studied. This research provides valuable insights into the environmental degradation processes of these materials, which is crucial for assessing their sustainability and lifecycle impacts (Qian et al., 2004).

Eigenschaften

IUPAC Name |

(2S)-2-aminoundecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10(12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASUJDLTAYUWCO-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Aminoundecanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2492664.png)

![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide](/img/structure/B2492666.png)

![3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide](/img/structure/B2492668.png)

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2492672.png)

![2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2492676.png)